PA1, like other proanthocyanidins, exhibits significant antioxidant activity. Studies have shown it can scavenge free radicals and prevent oxidative damage in cells, potentially contributing to the prevention of various age-related diseases, including neurodegenerative disorders and cardiovascular diseases [, ].
In vitro and in vivo studies suggest PA1 might play a role in cancer prevention and treatment. Research indicates PA1 has anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines [, ]. However, further investigation is needed to understand its specific mechanisms and potential therapeutic applications.
Recent research suggests PA1 may have a positive impact on platelet production. Studies show PA1 can promote the proliferation and differentiation of megakaryocytes, cells responsible for platelet production []. This finding holds potential for mitigating chemotherapy-induced thrombocytopenia, a decrease in platelet count, a common side effect of certain cancer treatments.
Research is ongoing to explore the potential benefits of PA1 in various other areas, including:
Proanthocyanidin A1 is a specific type of proanthocyanidin, a class of flavonoid compounds known for their antioxidant properties. It is characterized as an epicatechin-(2β→7,4β→8)-catechin dimer, which means it consists of two flavan-3-ol units linked through unique interflavanoid bonds. Proanthocyanidin A1 is part of the A-type proanthocyanidins, distinguished by their specific structural linkages compared to B-type proanthocyanidins, which typically have different bonding patterns (4β→8) . These compounds are prevalent in various plants, including cranberries, cocoa, and certain spices like cinnamon, contributing to their health benefits and nutritional value .
Proanthocyanidin A1 exhibits a range of biological activities attributed to its antioxidant properties. Studies have shown that it can inhibit the adhesion of pathogenic bacteria such as Escherichia coli to urinary tract epithelial cells, suggesting potential benefits in preventing urinary tract infections . Furthermore, it has been implicated in regulating lipid metabolism and may enhance insulin secretion . The compound's bioactivity is influenced by its degree of polymerization and structural characteristics, which affect its interaction with biological molecules.
The synthesis of proanthocyanidin A1 can be achieved through various methods:
Proanthocyanidin A1 has several applications primarily in the nutraceutical and pharmaceutical industries due to its health benefits:
Research on proanthocyanidin A1 has highlighted its interactions with various biological systems:
Proanthocyanidin A1 shares similarities with other flavonoids and polyphenolic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Procyanidin B1 | B-type dimer | Linked via 4β→8 bonds; less effective against E. coli |
Procyanidin C2 | Trimer | Higher degree of polymerization; different bioactivities |
Epicatechin | Monomer | Basic unit; lacks complex interflavanoid linkages |
Flavonols | Diverse polyphenolic structures | Varying degrees of hydroxylation affecting bioactivity |
Proanthocyanidin A1 is unique due to its specific A-type linkage and resultant biological activities that differentiate it from other similar compounds. Its structural complexity contributes to its diverse health benefits and applications in various fields.
Proanthocyanidin A1 is a dimeric flavonoid compound with the molecular formula C₃₀H₂₄O₁₂ [2] [3]. The compound exhibits a molecular weight of 576.5 grams per mole, with an exact mass of 576.126776 atomic mass units [2] [3] [4]. The Chemical Abstract Service registry number for proanthocyanidin A1 is 103883-03-0, which serves as its unique chemical identifier [2] [5] [6]. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol [2] [3].
Table 1: Basic Molecular Properties of Proanthocyanidin A1
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₄O₁₂ |
Molecular Weight (g/mol) | 576.5 |
Exact Mass (u) | 576.126776 |
Chemical Abstract Service Registry Number | 103883-03-0 |
International Union of Pure and Applied Chemistry Name | (1R,5R,6S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
The molecular composition reveals that proanthocyanidin A1 belongs to the class of biflavonoids and polyflavonoids, which are organic compounds containing at least two flavan units [28]. This structural classification places it within the broader category of condensed tannins, specifically as an A-type proanthocyanidin dimer [1] [7].
The stereochemical configuration of proanthocyanidin A1 is characterized by its dimeric structure consisting of an epicatechin unit linked to a catechin unit [1] [7]. The compound exhibits six stereocenters distributed across its two monomeric units, with specific configurations that determine its three-dimensional molecular architecture [9] [11]. The upper unit corresponds to (-)-epicatechin, while the lower unit represents (+)-catechin, establishing the fundamental stereochemical framework [1] [19].
Table 2: Stereochemical Configuration of Proanthocyanidin A1
Stereocenter | Configuration | Structural Assignment |
---|---|---|
C-2 (upper unit) | R | Epicatechin unit |
C-3 (upper unit) | S (β-orientation) | Epicatechin unit |
C-4 (upper unit) | R | Epicatechin unit |
C-2 (lower unit) | R | Catechin unit |
C-3 (lower unit) | R (α-orientation) | Catechin unit |
C-4 (lower unit) | R | Catechin unit |
The stereochemical analysis reveals that proanthocyanidin A1 possesses a 2,3-cis configuration in the epicatechin unit and a 2,3-trans configuration in the catechin unit [10] [13]. This stereochemical arrangement significantly influences the compound's conformational preferences and biological activity [9] [12]. The absolute configuration has been established through comprehensive spectroscopic analysis and comparison with natural products, confirming the R-configuration at multiple stereocenters [9] [11] [12].
The conformational characteristics of proanthocyanidin A1 are significantly influenced by its A-type linkage system, which restricts rotational freedom compared to B-type proanthocyanidins [17] [23] [27]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the double linkage system creates substantial rigidity in the molecular framework, limiting conformational flexibility [16] [17] [18]. Despite possessing two interflavanoid linkages, proanthocyanidin A1 exhibits unexpected dynamic behavior due to the combination of (2β→O→7) and (4β→8) linkages [17].
Conformational analysis using nuclear magnetic resonance spectroscopy at variable temperatures reveals that proanthocyanidin A1 experiences restricted rotation along the carbon-4 aryl carbon-carbon bond [17]. This phenomenon, typically observed in B-type proanthocyanidins, occurs in proanthocyanidin A1 despite its double linkage structure [17]. Low-temperature nuclear magnetic resonance acquisition at 255 Kelvin was required to achieve optimal spectral resolution, indicating the presence of atropisomers resulting from hindered rotation [17].
Molecular modeling investigations have demonstrated that the specific interflavanoid linkages significantly impact the flexibility and low-energy conformations of the connected monomeric units [23] [27]. The A-type linkage configuration confers greater structural rigidity compared to B-type linkages, affecting the bioactive conformations and molecular interactions [23] [27]. The conformational preferences are further influenced by intramolecular hydrogen bonding patterns and steric interactions between the aromatic rings [16] [17].
Proanthocyanidin A1 is characterized by its distinctive A-type interflavanoid linkage system, which consists of two separate bonds connecting the constituent monomeric units [1] [7] [20]. The primary linkage is a carbon-carbon bond between C-4 of the epicatechin unit and C-8 of the catechin unit, designated as the 4β→8 linkage [1] [7] [20]. Additionally, an ether bond connects C-2 of the epicatechin unit to the oxygen atom at C-7 of the catechin unit, forming the 2β→O→7 linkage [1] [7] [20].
Table 3: A-type Interflavanoid Linkage Characteristics
Linkage Type | Description | Structural Significance |
---|---|---|
Primary C-C Bond | 4β→8 (C-4 to C-8) | Primary interflavanoid connection |
Secondary C-O-C Ether Bond | 2β→O→7 (C-2 to O to C-7) | Additional ether bridge |
Overall Classification | A-type double linkage | Double linkage system |
Linkage Position Notation | epicatechin-(2β→O→7,4β→8)-catechin | Complete linkage pattern |
The formation of A-type linkages involves additional ether bond formation beyond the single carbon-carbon bond characteristic of B-type proanthocyanidins [7] [23]. This double linkage system significantly restricts conformational flexibility and creates a more rigid molecular structure [23] [27]. The A-type linkage is relatively uncommon in nature due to biosynthetic constraints in the formation of the additional ether bonds [23] [26].
The structural rigidity imposed by the A-type linkage system has profound implications for the compound's physical and chemical properties [23] [27]. The double linkage configuration prevents free rotation between the monomeric units, resulting in a more constrained three-dimensional structure compared to B-type proanthocyanidins [17] [23]. This structural feature contributes to enhanced stability and altered reactivity patterns characteristic of A-type proanthocyanidins [26] [27].
The fundamental distinction between A-type and B-type proanthocyanidins lies in their interflavanoid linkage patterns [7] [18] [26]. B-type proanthocyanidins are characterized by single carbon-carbon bonds, typically 4β→8 or 4β→6 linkages, connecting the constituent monomeric units [7] [18] [26]. In contrast, proanthocyanidin A1 possesses both a 4β→8 carbon-carbon bond and an additional 2β→O→7 ether linkage, classifying it as an A-type proanthocyanidin [1] [7] [20].
The structural rigidity of A-type proanthocyanidins significantly exceeds that of B-type compounds due to the presence of the additional ether bridge [23] [27]. This enhanced rigidity affects the conformational behavior, with A-type linkages generally exhibiting less rotational freedom compared to the single linkage system of B-type proanthocyanidins [17] [23] [27]. However, proanthocyanidin A1 demonstrates unexpected conformational dynamics despite its double linkage system [17].
Mass spectrometric fragmentation patterns provide distinctive markers for differentiating A-type from B-type proanthocyanidins [18]. A-type proanthocyanidins, including proanthocyanidin A1, exhibit characteristic 4 atomic mass unit differences in their fragmentation ions, whereas B-type compounds show 2 atomic mass unit differences [18]. These fragmentation patterns result from quinone methide formation processes that differ between the two structural types [18].
The biological activities of A-type proanthocyanidins often exceed those of their B-type counterparts, potentially due to their enhanced structural rigidity and altered binding conformations [26] [27]. Research has demonstrated that higher ratios of A-type linkages correlate with increased biological activity in various applications [23] [26]. The structural differences also influence solubility, stability, and interaction patterns with other biomolecules [26] [27].
The physicochemical properties of proanthocyanidin A1 reflect its complex polyphenolic structure and distinctive A-type linkage system [5] [8] [33]. The compound exhibits a topological polar surface area of 209.76 square angstroms, indicating significant polar character due to its multiple hydroxyl groups [5] [33]. The logarithm of the partition coefficient (LogP) is 2.7935, suggesting moderate lipophilicity despite the substantial polar surface area [5] [33].
Table 4: Physicochemical Properties of Proanthocyanidin A1
Property | Value |
---|---|
Topological Polar Surface Area (Ų) | 209.76 |
Logarithm of Partition Coefficient (LogP) | 2.7935 |
Hydrogen Bond Acceptors | 12 |
Hydrogen Bond Donors | 9 |
Rotatable Bonds | 2 |
Relative Density (g/cm³, predicted) | 1.766 |
Solubility in Dimethyl Sulfoxide (mg/mL) | 55 |
The hydrogen bonding characteristics of proanthocyanidin A1 include 12 hydrogen bond acceptors and 9 hydrogen bond donors, reflecting the presence of multiple hydroxyl groups throughout the molecular structure [5] [33] [34]. The compound possesses only 2 rotatable bonds, which is significantly lower than typical organic molecules, demonstrating the restricted conformational flexibility imposed by the A-type linkage system [5] [33].
Solubility studies indicate that proanthocyanidin A1 dissolves in dimethyl sulfoxide at a concentration of 55 milligrams per milliliter [8]. The predicted relative density is 1.766 grams per cubic centimeter, which is consistent with the dense polyphenolic structure [8]. These physicochemical parameters influence the compound's behavior in biological systems and its potential applications in various fields [35].
High-Performance Liquid Chromatography represents the primary analytical approach for proanthocyanidin A1 separation and quantification [1] [2]. Reversed-phase chromatography utilizing octadecylsilane stationary phases demonstrates optimal retention characteristics for this compound. The most effective mobile phase compositions consist of water-acetonitrile gradients containing 0.1% formic acid, providing enhanced ionization efficiency for subsequent mass spectrometric detection [3] [4].
Normal-phase chromatographic systems employ silica-based stationary phases with hexane-methanol-acetone gradient elution [5]. These systems demonstrate superior resolution for A-type versus B-type proanthocyanidin discrimination, with proanthocyanidin A1 typically eluting at retention times between 10-20 minutes depending on gradient conditions [6] [7]. The separation mechanism relies on differential hydrogen bonding interactions between the hydroxyl groups and the polar stationary phase.
Ultra-High Performance Liquid Chromatography provides enhanced resolution and reduced analysis times for proanthocyanidin A1 [8] [9]. Utilizing sub-2 μm particle columns enables baseline separation from structural isomers within 8-15 minutes. The improved peak capacity facilitates identification of minor impurities and degradation products that may co-elute using conventional particle sizes [10] [11].
Hydrophilic Interaction Chromatography represents an alternative separation mode particularly suited for polar proanthocyanidins [7]. Utilizing polar stationary phases with acetonitrile-rich mobile phases, this technique achieves separation based on differential hydrophilic interactions. Proanthocyanidin A1 demonstrates characteristic retention behavior with acetonitrile-water (80:20) mobile phase compositions [12].
Chromatographic Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | UHPLC-HRMS |
---|---|---|---|
Retention Time | 15-25 minutes | 10-20 minutes | 8-15 minutes |
Mobile Phase | Water/Acetonitrile + 0.1% formic acid | Hexane/Methanol/Acetone | Water/Acetonitrile + formic acid |
Column Specifications | C18 (150 × 2.0 mm, 4 μm) | Silica (250 × 4.6 mm, 5 μm) | C18 (100 × 2.1 mm, 1.7 μm) |
Flow Rate | 0.2-0.5 mL/min | 1.0-1.5 mL/min | 0.3-0.4 mL/min |
Electrospray Ionization Mass Spectrometry provides definitive molecular weight confirmation and structural information for proanthocyanidin A1 [5] [4]. Negative ion mode demonstrates superior sensitivity, generating the deprotonated molecular ion at m/z 575 [M-H]⁻. The molecular formula C₃₀H₂₄O₁₂ produces an accurate mass of 576.126776232 Da with typical mass errors below 5 ppm using high-resolution instruments [13] [5].
Fragmentation patterns characteristic of A-type proanthocyanidins enable unambiguous structural identification [14] [15]. Quinone methide cleavage produces the diagnostic fragment ion at m/z 285 [M_E-5H]⁻, representing the epicatechin extension unit after loss of the terminal catechin moiety. This fragmentation pattern distinguishes A-type from B-type linkages, where the latter produces fragments differing by 2 Da due to different cleavage mechanisms [5] [14].
Heterocyclic ring fission generates the fragment ion at m/z 449 [M-H-126]⁻ through loss of C₆H₆O₃ from the molecular ion [14] [15]. Retro-Diels-Alder fragmentation produces m/z 423 [M-H-152]⁻ by elimination of C₈H₈O₃, providing information about the B-ring hydroxylation pattern [5] [6].
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry enables analysis of proanthocyanidin polymers [5] [6]. Using 2,5-dihydroxybenzoic acid matrix, proanthocyanidin A1 produces [M+Na]⁺ ions at m/z 599, facilitating molecular weight determination and purity assessment [5].
Mass Spectrometric Parameter | Value | Fragmentation Type |
---|---|---|
[M-H]⁻ (negative ESI) | m/z 575 | Molecular ion |
[M+H]⁺ (positive ESI) | m/z 577 | Molecular ion |
[M+Na]⁺ | m/z 599 | Sodium adduct |
Fragment (HRF) | m/z 449 | Heterocyclic ring fission |
Fragment (RDA) | m/z 423 | Retro-Diels-Alder |
Fragment (QM) | m/z 285 | Quinone methide cleavage |
Proton Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural characterization of proanthocyanidin A1 [16] [17]. The compound demonstrates characteristic resonances consistent with the epicatechin-(2β→O→7,4β→8)-catechin structure. High-field spin analysis enables determination of chemical shifts with 0.1 ppb precision and coupling constants with 10 mHz accuracy [16].
Critical diagnostic signals include the F-ring H-2 proton at δ 4.73 (dd, J = 7.88, -0.55 Hz), characteristic of the A-type interflavanyl linkage [16]. The C-ring acetal carbon resonance appears at δ 100.29 ppm in ¹³C nuclear magnetic resonance spectra, confirming the doubly-linked structure [16] [17].
Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics around the interflavanyl bonds [16]. At room temperature, significant line broadening occurs due to restricted rotation, while low-temperature spectra (255 K) provide enhanced resolution by freezing predominant conformers [16].
Hydrogen-deuterium exchange in deuterated solvents affects spectral interpretation, particularly for A-ring protons [16]. Long-term storage in CD₃OD results in partial deuteration of H-6 and H-8 positions, creating complex splitting patterns requiring careful analysis [16].
Nuclear Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity |
---|---|---|---|
F-ring H-2 | 4.73 | 84.49 | dd (J = 7.88, -0.55 Hz) |
F-ring H-3 | 4.15 | 68.09 | ddd (J = 8.25, 7.88, 5.57 Hz) |
C-ring C-2 | - | 100.29 | Acetal carbon |
D-ring H-6 | 6.09 | 96.51 | s (meta-coupling) |
Ultraviolet-visible absorption spectroscopy demonstrates characteristic absorption maxima for proanthocyanidin A1 [18] [19]. The primary absorption maximum occurs at 280 nm, corresponding to the π→π* transitions of the conjugated aromatic system [3] [20]. Secondary absorption bands appear in the 320-330 nm region, attributed to extended conjugation through the interflavanyl linkages [21] [19].
Molar extinction coefficients range from 15,000 to 20,000 M⁻¹cm⁻¹ at the absorption maximum, providing the basis for quantitative spectrophotometric analysis [3] [19]. The extinction coefficient demonstrates pH dependence due to ionization of phenolic hydroxyl groups under alkaline conditions [19].
Fluorescence spectroscopy reveals emission maxima in the 350-450 nm range upon excitation at 280 nm [18]. The fluorescence quantum yield remains relatively low due to efficient non-radiative decay processes through hydrogen bonding interactions. Fluorescence quenching studies with proteins demonstrate binding interactions relevant to biological activity assessment [18].
Circular dichroism spectroscopy provides stereochemical information, with proanthocyanidin A1 exhibiting a positive Cotton effect at 223 nm (Δε = +28.58) [16]. This positive ellipticity confirms the 4β absolute configuration of both flavan-3-ol units, consistent with the naturally occurring stereochemistry [16].
Spectroscopic Parameter | Value | Description |
---|---|---|
λmax (A-ring) | 280 nm | Primary absorption maximum |
λmax (B-ring) | 320-330 nm | Secondary absorption band |
Extinction Coefficient | 15,000-20,000 M⁻¹cm⁻¹ | Molar absorptivity |
Fluorescence Maximum | 350-450 nm | Emission wavelength range |
Cotton Effect | +28.58 (223 nm) | Circular dichroism |
Fourier Transform Infrared Spectroscopy provides functional group identification and structural confirmation for proanthocyanidin A1 [22] [23]. Hydroxyl group stretching vibrations appear as broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of phenolic and aliphatic hydroxyl functionalities [22] [6].
Carbonyl stretching frequencies occur at 1650-1680 cm⁻¹, corresponding to aromatic ketone formations during oxidative processes [18] [23]. Carbon-oxygen bond stretching manifests in the 1000-1300 cm⁻¹ region, providing information about ether linkage formation in A-type structures [23] [6].
Aromatic carbon-carbon stretching vibrations appear at 1450-1600 cm⁻¹, confirming the presence of multiple aromatic ring systems [22] [23]. The fingerprint region below 1500 cm⁻¹ demonstrates compound-specific absorption patterns useful for identity confirmation [6].
Procyanidin-type oligomers typically exhibit single peaks at 1540-1520 cm⁻¹, distinguishing them from prodelphinidin-type compounds which show characteristic doublet patterns [23]. This spectral differentiation enables rapid classification of proanthocyanidin structural types [23].
Infrared Parameter | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
O-H Stretching | 3200-3600 | Phenolic and aliphatic hydroxyl groups |
C=O Stretching | 1650-1680 | Aromatic carbonyl formations |
Aromatic C=C | 1450-1600 | Aromatic ring vibrations |
C-O Stretching | 1000-1300 | Carbon-oxygen bond vibrations |
Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for proanthocyanidin A1 analysis in complex matrices [4] [24]. Multiple reaction monitoring utilizing characteristic fragmentation transitions (m/z 575→285, 575→449, 575→423) provides exceptional selectivity and sensitivity with detection limits reaching 0.01-0.1 μg/mL [4] [25].
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry enables comprehensive metabolomic profiling [8] [9]. The combination of enhanced chromatographic resolution and accurate mass measurement facilitates identification of structural analogs and metabolites in biological samples [24] [11].
Ion Mobility-Mass Spectrometry provides rapid separation based on collision cross-section differences [25]. This technique achieves millisecond-timescale separations, enabling isomer discrimination without lengthy chromatographic procedures. Proanthocyanidin A1 demonstrates characteristic drift times related to its three-dimensional molecular structure [25].
Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry enables real-time structural elucidation without compound isolation [5]. This hyphenated approach combines chromatographic separation with simultaneous nuclear magnetic resonance and mass spectrometric detection, providing comprehensive structural information from minimal sample quantities [5].
Matrix-Assisted Laser Desorption Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry achieves ultrahigh mass resolution exceeding 1,000,000 [6]. This technique enables precise elemental composition determination and accurate mass measurement for complex proanthocyanidin mixtures [6].
Hyphenated Technique | Detection Limit | Analysis Time | Key Advantage |
---|---|---|---|
LC-MS/MS-ESI | 0.01-0.1 μg/mL | 10-20 minutes | High sensitivity and selectivity |
UHPLC-HRMS | 0.001-0.01 μg/mL | 5-15 minutes | Comprehensive metabolomics |
Ion Mobility-MS | 0.1-1 μg/mL | 2-10 minutes | Rapid isomer separation |
LC-NMR-MS | 1-10 μg/mL | 30-60 minutes | Real-time structural elucidation |
MALDI-FT-ICR-MS | 0.1-1 μg/mL | 1-5 minutes | Ultrahigh mass resolution |